chemical and physical properties of 2,2,2-trifluoroethyl N-cyclohexylcarbamate
chemical and physical properties of 2,2,2-trifluoroethyl N-cyclohexylcarbamate
An In-Depth Technical Guide to 2,2,2-Trifluoroethyl N-Cyclohexylcarbamate: Physicochemical Profiling and Synthetic Methodologies
Executive Summary
In modern medicinal chemistry and drug development, the strategic incorporation of fluorine is a highly validated tactic for modulating a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) properties. 2,2,2-trifluoroethyl N-cyclohexylcarbamate (CAS: 201487-98-1) serves as a premier model compound and specialized building block. By integrating a highly electronegative trifluoroethyl moiety with a stable carbamate linkage and a lipophilic cyclohexyl ring, this compound exhibits unique metabolic resistance and membrane permeability. This whitepaper dissects its core chemical properties, structural causality, and provides field-proven, self-validating protocols for its synthesis and analytical characterization.
Chemical and Physical Properties
The physical behavior of 2,2,2-trifluoroethyl N-cyclohexylcarbamate is dictated by the strong inductive electron-withdrawing effect of the −CF3 group. This effect propagates through the ethyl chain to the carbamate oxygen, significantly altering the electron density of the entire functional group.
Quantitative Property Matrix
The following table summarizes the core physicochemical parameters of the compound, essential for formulation and synthetic planning 1[1], 2[2].
| Property | Value | Scientific Implication |
| Molecular Formula | C9H14F3NO2 | High F-to-C ratio drives lipophilicity. |
| Monoisotopic Mass | 225.09766 Da | Ideal low-molecular-weight fragment/building block. |
| CAS Number | 201487-98-1 | Unique registry identifier for procurement. |
| SMILES | C1CCC(CC1)NC(=O)OCC(F)(F)F | Defines the 3D topology for in silico docking. |
| Predicted XlogP | ~2.9 | Optimal range for passive cellular membrane permeation. |
Causality of Structural Features
Unlike standard aliphatic carbamates (e.g., ethyl N-cyclohexylcarbamate), which are often rapidly cleaved by plasma carboxylesterases, the trifluoroethyl variant is highly stable.
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Electronic Shielding: The electronegativity of the fluorine atoms pulls electron density away from the carbonyl carbon. Counterintuitively, while this makes the carbonyl carbon slightly more electrophilic, the overall steric bulk and the reduced basicity of the adjacent oxygen severely hinder the formation of the tetrahedral intermediate required for enzymatic hydrolysis.
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Oxidative Resistance: Cytochrome P450 enzymes typically hydroxylate the α
or β -carbons of alkyl chains. The presence of three fluorine atoms on the terminal carbon completely blocks ω -oxidation, forcing metabolic clearance through alternative, slower pathways.
Pharmacokinetic stabilization pathway of trifluoroethyl carbamates.
Synthesis and Experimental Protocols
The synthesis of 2,2,2-trifluoroethyl N-cyclohexylcarbamate can be achieved with high atom economy using bis(2,2,2-trifluoroethyl) carbonate as a condensing agent 3[3]. This reagent is preferred over phosgene derivatives due to its safety profile and high regioselectivity.
One-pot parallel synthesis workflow for trifluoroethyl carbamates.
Self-Validating Protocol: One-Pot Synthesis
Objective: High-yield preparation via nucleophilic acyl substitution. Reagents: Cyclohexylamine (1.0 eq), Bis(2,2,2-trifluoroethyl) carbonate (1.5 eq), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq), Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology:
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Matrix Preparation: Dissolve 10 mmol of cyclohexylamine in 20 mL of anhydrous DCM under a nitrogen atmosphere.
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Causality: Strict moisture exclusion is required to prevent the competitive hydrolysis of the carbonate reagent into 2,2,2-trifluoroethanol and CO2 .
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Reagent Addition: Add 15 mmol (1.5 eq) of bis(2,2,2-trifluoroethyl) carbonate in a single portion, followed by 1 mmol (0.1 eq) of DBU.
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Reaction Monitoring (The Self-Validation Mechanism): Stir the mixture at ambient temperature ( 25∘C ). Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. Stain the TLC plate with ninhydrin.
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Validation: Cyclohexylamine (a primary amine) will stain a deep purple. The reaction is definitively complete when the baseline amine spot completely disappears, validating full conversion without the need for intermediate LC-MS sampling.
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Workup and Isolation: Concentrate the reaction mixture directly under reduced pressure (rotary evaporation at 40∘C ).
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Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the pure crystalline product.
Analytical Characterization and Mass Spectrometry
For drug development professionals utilizing Ion Mobility-Mass Spectrometry (IM-MS), understanding the Collision Cross Section (CCS) is vital. The fluorinated tail of this carbamate significantly alters its collisional cross-section compared to non-fluorinated analogs due to the larger van der Waals radius of fluorine ( 1.47A˚ ) versus hydrogen ( 1.20A˚ ).
Predicted Collision Cross Section (CCS) Data
The following table outlines the predicted CCS values for various mass-to-charge ( m/z ) adducts, providing a reference standard for LC-IM-MS method development 1[1].
| Adduct Type | Mass-to-Charge ( m/z ) | Predicted CCS ( A˚2 ) | Analytical Significance |
| [M+H]+ | 226.10494 | 147.1 | Primary target for positive-ion ESI quantification. |
| [M+Na]+ | 248.08688 | 151.2 | Common sodium adduct; useful for confirming molecular weight. |
| [M+NH4]+ | 243.13148 | 164.5 | High CCS due to bulky ammonium coordination. |
| [M−H]− | 224.09038 | 145.6 | Relevant for negative-ion mode; requires high pH mobile phase. |
| [M+CH3COO]− | 284.11151 | 187.9 | Acetate adduct; critical if using ammonium acetate buffers. |
References
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PubChemLite: 2,2,2-trifluoroethyl n-cyclohexylcarbamate (C9H14F3NO2) Source: Université du Luxembourg / PubChemLite URL:[Link]
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Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas Source: ACS Combinatorial Science URL:[Link]
